molecular formula C22H19FN2O2 B11555664 N'-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide

N'-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide

Cat. No.: B11555664
M. Wt: 362.4 g/mol
InChI Key: LLUFMWRUGBRMPX-ZVHZXABRSA-N
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Description

N’-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring, which is further substituted with a fluorobenzyl group and a methoxyphenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide typically involves the following steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form 4-methylbenzohydrazide.

    Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 2-[(2-fluorobenzyl)oxy]benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[(4-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide
  • N’-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide
  • N’-[(E)-{2-[(2-bromobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide

Uniqueness

N’-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of N’-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C22H19FN2O2/c1-16-10-12-17(13-11-16)22(26)25-24-14-18-6-3-5-9-21(18)27-15-19-7-2-4-8-20(19)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

LLUFMWRUGBRMPX-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3F

Origin of Product

United States

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